2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
CAS No.: 560096-10-8
Cat. No.: VC21502643
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 560096-10-8 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methylcarbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | CKEQUSSZIJLMCT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Nomenclature
Primary Identification Parameters
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid is uniquely identifiable through several standardized chemical identifiers. The compound possesses a CAS (Chemical Abstracts Service) registry number of 560096-10-8, which serves as its principal identification code in chemical databases and regulatory documents . Additional identification parameters include its MDL number MFCD04153490, which is used in various chemical inventory systems . For computational chemistry and cheminformatics applications, the compound is assigned the InChIKey CKEQUSSZIJLMCT-UHFFFAOYSA-N, providing a fixed-length character string that enables precise digital representation .
Synonyms and Alternative Nomenclature
Physical and Chemical Properties
Fundamental Molecular Characteristics
The physical and chemical properties of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid are summarized in the following table:
These properties define the compound's behavior in various chemical environments and its potential interactions with biological systems. The hydrogen bond donor and acceptor counts are particularly significant for predicting solubility characteristics and potential binding interactions with receptor sites in biological systems .
Structural Features
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid contains several functional groups that contribute to its chemical reactivity and potential applications:
-
A benzoic acid moiety (carboxylic acid attached to a benzene ring)
-
A carbonyl group forming an amide linkage
-
A 4-methoxybenzyl group attached to the nitrogen of the amide
The carboxylic acid group provides acidic properties, while the amide linkage offers hydrogen bonding capabilities. The methoxy substituent on the benzyl group contributes to the molecule's polarity and may influence its interactions with various biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume